1-((2-chlorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
CAS No.: 1795471-06-5
Cat. No.: VC4948916
Molecular Formula: C13H15ClN4O2S
Molecular Weight: 326.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795471-06-5 |
|---|---|
| Molecular Formula | C13H15ClN4O2S |
| Molecular Weight | 326.8 |
| IUPAC Name | 1-(2-chlorophenyl)sulfonyl-4-(triazol-1-yl)piperidine |
| Standard InChI | InChI=1S/C13H15ClN4O2S/c14-12-3-1-2-4-13(12)21(19,20)17-8-5-11(6-9-17)18-10-7-15-16-18/h1-4,7,10-11H,5-6,8-9H2 |
| Standard InChI Key | NBRVEURLTFZZDJ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC=CC=C3Cl |
Introduction
Chemical Structure and Molecular Features
Core Architecture
The molecule consists of a piperidine ring (a six-membered amine heterocycle) substituted at the 4-position with a 1,2,3-triazole group and at the 1-position with a 2-chlorophenylsulfonyl moiety. The sulfonyl group (-SO-) links the aromatic chlorophenyl ring to the piperidine nitrogen, while the triazole (a five-membered ring with three nitrogen atoms) introduces additional hydrogen-bonding and π-stacking capabilities .
Key Structural Parameters:
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Molecular Formula: CHClNOS
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Molecular Weight: 340.8 g/mol
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IUPAC Name: 1-[(2-chlorophenyl)methylsulfonyl]-4-(triazol-1-yl)piperidine
Stereoelectronic Properties
The 2-chlorophenyl group contributes hydrophobicity and steric bulk, while the sulfonyl and triazole groups enhance polarity, creating a balanced logP value (~1.15) conducive to membrane permeability . Quantum mechanical studies suggest the sulfonyl oxygen atoms participate in hydrogen bonding with biological targets, whereas the triazole’s nitrogen atoms facilitate interactions with metalloenzymes .
Synthesis and Reaction Pathways
General Synthetic Strategy
Synthesis typically involves sequential functionalization of the piperidine ring:
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Sulfonylation: Reacting piperidine with 2-chlorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) yields 1-(2-chlorophenylsulfonyl)piperidine.
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Triazole Introduction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches the 1,2,3-triazole moiety. For example, treating 4-azidopiperidine with propargyl alcohol in the presence of Cu(I) generates the triazole-substituted intermediate .
Representative Reaction Scheme:
Optimization Challenges
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Regioselectivity: The CuAAC reaction must ensure exclusive formation of 1,4-disubstituted triazoles, avoiding 1,5-regioisomers .
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Sulfonylation Efficiency: Steric hindrance from the 2-chlorophenyl group necessitates prolonged reaction times (12–24 hrs) for complete conversion.
Biological Activity and Mechanism
Enzyme Inhibition
The compound demonstrates moderate inhibitory activity against:
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Acetylcholinesterase (AChE): IC ≈ 0.73 μM, likely via sulfonyl-oxygen interactions with the catalytic triad .
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Urease: IC ≈ 19.35 μM, attributed to triazole-coordinated nickel ion displacement in the enzyme’s active site .
Antimicrobial Properties
Structural analogs with triazole-sulfonyl motifs exhibit broad-spectrum activity:
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Antibacterial: MIC = 0.25–2 μg/mL against Staphylococcus aureus .
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Antifungal: 80% growth inhibition of Candida albicans at 10 μM .
Comparative Activity Table:
Pharmacological Applications
Central Nervous System (CNS) Therapeutics
The compound’s ability to cross the blood-brain barrier (predicted logBB = 0.8) positions it as a candidate for:
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Alzheimer’s Disease: AChE inhibition may reduce amyloid-β aggregation .
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Anxiety Disorders: Modulation of GABA receptors via sulfonyl group interactions.
Structural Analog Comparison
Key Derivatives and Their Activities
Challenges and Future Directions
Solubility Limitations
Aqueous solubility < 0.1 mg/mL at pH 7.4 necessitates prodrug strategies (e.g., phosphate esterification).
Target Identification
Ongoing efforts employ chemoproteomics to map sulfonyl-triazole interactions with:
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